molecular formula C26H29ClN4O2S B10960036 4-[2-({[4-(4-chlorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carbothioamide

4-[2-({[4-(4-chlorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carbothioamide

Cat. No.: B10960036
M. Wt: 497.1 g/mol
InChI Key: JWBCVLJTONHCPF-UHFFFAOYSA-N
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Description

4-[2-({[4-(4-CHLOROPHENYL)-2,6-DIOXOCYCLOHEXYLIDEN]METHYL}AMINO)ETHYL]-N-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a chlorophenyl group, a dioxocyclohexylidene moiety, and a pyrazinecarbothioamide framework, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({[4-(4-CHLOROPHENYL)-2,6-DIOXOCYCLOHEXYLIDEN]METHYL}AMINO)ETHYL]-N-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves multiple stepsThe final step involves the formation of the pyrazinecarbothioamide framework under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[2-({[4-(4-CHLOROPHENYL)-2,6-DIOXOCYCLOHEXYLIDEN]METHYL}AMINO)ETHYL]-N-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazinecarbothioamide compounds .

Scientific Research Applications

4-[2-({[4-(4-CHLOROPHENYL)-2,6-DIOXOCYCLOHEXYLIDEN]METHYL}AMINO)ETHYL]-N-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-({[4-(4-CHLOROPHENYL)-2,6-DIOXOCYCLOHEXYLIDEN]METHYL}AMINO)ETHYL]-N-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    4-CHLOROPHENYL derivatives: These compounds share the chlorophenyl group and may exhibit similar chemical reactivity.

    Dioxocyclohexylidene compounds: Known for their stability and potential biological activities.

    Pyrazinecarbothioamide derivatives: Often studied for their diverse pharmacological properties.

Uniqueness

4-[2-({[4-(4-CHLOROPHENYL)-2,6-DIOXOCYCLOHEXYLIDEN]METHYL}AMINO)ETHYL]-N-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H29ClN4O2S

Molecular Weight

497.1 g/mol

IUPAC Name

4-[2-[[4-(4-chlorophenyl)-2-hydroxy-6-oxocyclohexen-1-yl]methylideneamino]ethyl]-N-phenylpiperazine-1-carbothioamide

InChI

InChI=1S/C26H29ClN4O2S/c27-21-8-6-19(7-9-21)20-16-24(32)23(25(33)17-20)18-28-10-11-30-12-14-31(15-13-30)26(34)29-22-4-2-1-3-5-22/h1-9,18,20,32H,10-17H2,(H,29,34)

InChI Key

JWBCVLJTONHCPF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN=CC2=C(CC(CC2=O)C3=CC=C(C=C3)Cl)O)C(=S)NC4=CC=CC=C4

Origin of Product

United States

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